molecular formula C18H18N2O5S B2634603 N-(isochroman-3-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034475-15-3

N-(isochroman-3-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2634603
CAS No.: 2034475-15-3
M. Wt: 374.41
InChI Key: YTRJLROIRINPFP-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS 2034475-15-3) is a synthetic heterocyclic compound featuring a benzoxazole core linked to an isochroman moiety via a sulfonamide bridge. With the molecular formula C18H18N2O5S and a molecular weight of 374.41 g/mol, this reagent is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel heterocyclic sulfonamide derivatives . The compound's core structure combines two privileged pharmacophores: the 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole and the sulfonamide group. Sulfonamides represent a foundational class in medicinal chemistry, known to exhibit a wide range of pharmacological activities by acting as competitive inhibitors of key bacterial enzymes like dihydropteroate synthase (DHPS) . Research into analogous 3-methyl-benzo[d]isoxazole sulfonamides has demonstrated their potential as potent inhibitors of epigenetic targets such as the BRD4 bromodomain, which plays a critical role in regulating oncogene expression and is a validated target for cancer therapy, including acute myeloid leukemia . This suggests potential research applications for this compound in developing novel anti-cancer agents and epigenetic probes. This product is offered For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-20-16-9-15(6-7-17(16)25-18(20)21)26(22,23)19-10-14-8-12-4-2-3-5-13(12)11-24-14/h2-7,9,14,19H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRJLROIRINPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3CC4=CC=CC=C4CO3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the isochroman-3-ylmethyl precursor, followed by its reaction with 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to scale up the synthesis while maintaining the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

N-(isochroman-3-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to therapeutic effects, such as the reduction of cancer cell proliferation or bacterial growth .

Comparison with Similar Compounds

Structural and Functional Analogues

The benzo[d]oxazole sulfonamide scaffold is shared among several derivatives, with variations in substituents influencing physicochemical and biological properties. Key comparisons include:

Compound 13e (Triazole-Tetrahydrofuran Derivative)
  • Structure : 3-((1-(2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide .
  • Key Differences: Replaces the isochroman group with a triazole-linked tetrahydrofuran moiety. Incorporates a dihydropyrimidinone fragment, which may confer dual inhibition of carbonic anhydrase and telomerase.
N-(3-Ethylbenzo[d]isoxazol-5-yl) Sulfonamide
  • Structure : Ethyl-substituted benzo[d]isoxazole sulfonamide .
  • Key Differences :
    • Replaces the benzo[d]oxazole core with a benzo[d]isoxazole ring.
    • Ethyl substituent at position 3 introduces steric bulk, possibly altering enzyme binding.
  • Inference : The isoxazole ring may reduce metabolic stability compared to the oxazole core due to differences in electron distribution.
Core Structure (3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide)
  • Structure : Unsubstituted benzo[d]oxazole sulfonamide (Molecular weight: 228.23) .
  • Key Differences :
    • Lacks the isochroman-3-ylmethyl group.

Physicochemical and Pharmacological Properties

Compound Substituent Molecular Weight (g/mol) Key Features Reference
Target Compound Isochroman-3-ylmethyl ~328–378 (estimated) High lipophilicity; potential for CNS activity
Compound 13e Triazole-tetrahydrofuran ~500–550 (estimated) Dual carbonic anhydrase-telomerase inhibition; enhanced solubility
N-(3-Ethylbenzo[d]isoxazol-5-yl) Ethyl ~280–300 (estimated) Steric hindrance; possible metabolic instability
Core Structure None 228.23 Base scaffold; limited lipophilicity
Key Observations :
  • Biological Targets : While Compound 13e demonstrates dual enzyme inhibition, the target compound’s isochroman group may redirect activity toward neurological or anti-inflammatory targets due to structural resemblance to benzodiazepines or serotonin modulators.

Biological Activity

N-(isochroman-3-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity based on various research findings.

The compound can be characterized by the following chemical properties:

  • Molecular Formula : C16H17N3O4S
  • Molecular Weight : 351.39 g/mol

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The proposed mechanism involves the inhibition of microtubule polymerization, which is crucial for cell division. This action leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent .

Anticancer Activity

The biological evaluation of related 1,3-oxazole sulfonamides has shown promising results against the NCI-60 human tumor cell lines. These compounds demonstrated:

  • Growth Inhibition : Many derivatives exhibited GI50 values in the low micromolar to nanomolar range, indicating strong antiproliferative effects.
  • Selectivity : Certain compounds showed high specificity towards leukemia cell lines, with mean GI50 values reported as low as 44.7 nM for potent inhibitors .

Table 1: Anticancer Activity Data

CompoundMean GI50 (nM)Cell Line Type
Compound A48.8Leukemia
Compound B44.7Leukemia
Compound C100Solid Tumor

Case Studies

  • Study on Microtubule Inhibition : A study focused on the microtubule-binding properties of related sulfonamides demonstrated their ability to induce microtubule depolymerization, leading to effective growth inhibition in cancer cells. The study highlighted that these compounds could serve as potential leads for developing new anticancer therapies .
  • In Vivo Studies : Additional in vivo studies are needed to fully understand the pharmacodynamics and pharmacokinetics of this compound. Preliminary data suggest that compounds with similar structures have shown efficacy in xenograft models, indicating potential for clinical application .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of N-(isochroman-3-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Sulfonamide bond formation : Reaction of benzo[d]oxazole intermediates with sulfonyl chlorides under basic conditions (e.g., pyridine in DCM at 43°C) .
  • Isochroman ring functionalization : Alkylation or reductive amination using isochroman-3-ylmethyl derivatives, often catalyzed by palladium or other transition metals .
  • Optimization : Yield improvements are achieved by controlling reaction temperature, solvent polarity (e.g., DCM or 1,4-dioxane), and stoichiometry of reagents like DMF-DMA (dimethylformamide dimethyl acetal) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to verify substituent positions and stereochemistry, particularly for the isochroman and benzoxazole moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, essential for detecting impurities .
  • Chromatography : HPLC or TLC with UV detection ensures purity, especially after recrystallization from ethanol/water mixtures .

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use .
  • Engineering Controls : Perform reactions in fume hoods to avoid inhalation of fine particles or vapors .
  • Waste Disposal : Follow institutional guidelines for sulfonamide-containing waste, avoiding aqueous disposal without neutralization .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of derivatives with modified isochroman or benzoxazole substituents?

  • Methodological Answer :

  • Catalytic Systems : Palladium-catalyzed reductive cyclization (using formic acid derivatives as CO surrogates) improves efficiency in forming heterocyclic cores .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) favor cyclization .
  • Temperature Gradients : Stepwise heating (e.g., 80°C for hydroxylamine-mediated steps, 100°C for DMF-DMA reactions) minimizes side products .

Q. What strategies resolve contradictions in reported biological activity data, such as conflicting IC50 values across studies?

  • Methodological Answer :

  • Assay Standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control for variables like serum concentration and incubation time .
  • Molecular Docking : Compare binding affinities to target proteins (e.g., cyclooxygenase or kinases) using software like AutoDock Vina to reconcile discrepancies .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to aggregate data from multiple studies, accounting for batch effects .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Methodological Answer :

  • pH Stability Tests : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C, monitored via HPLC. The sulfonamide group is prone to hydrolysis in acidic conditions, requiring neutral pH in biological assays .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures, guiding storage conditions (e.g., –20°C for long-term stability) .

Q. What computational approaches are effective for predicting biological targets or off-target interactions?

  • Methodological Answer :

  • Pharmacophore Modeling : Use Schrödinger’s Phase to map electrostatic and hydrophobic features aligned with known kinase inhibitors .
  • Machine Learning : Train models on ChEMBL datasets to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, reducing experimental attrition .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • CRISPR-Cas9 Knockouts : Generate gene-edited cell lines lacking putative targets (e.g., COX-2 or PI3K) to confirm on-target effects .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified proteins, complementing cellular assays .

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